3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid
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Overview
Description
3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of multiple acetyl groups and a sulfanylpropanoic acid moiety, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective acetylation, and subsequent deprotection steps. The use of advanced purification techniques such as chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid has significant applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The acetyl groups play a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxane-2-thiol]propanoic acid
- 3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxane-2-yl]methyl acetate
- 3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxane-2-yl]sulfanylpropanoic acid methyl ester
Uniqueness
3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid is unique due to its specific combination of acetyl groups and the sulfanylpropanoic acid moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H24O11S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C17H24O11S/c1-8(18)24-7-12-14(25-9(2)19)15(26-10(3)20)16(27-11(4)21)17(28-12)29-6-5-13(22)23/h12,14-17H,5-7H2,1-4H3,(H,22,23) |
InChI Key |
FGMXMRUEYSIRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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